2-(Phthalimido)-butyramide is a chemical compound that belongs to the class of amides, specifically derived from phthalimide and butyric acid. This compound is of interest in various scientific fields due to its potential applications in medicinal chemistry and organic synthesis. The molecular structure features a phthalimide moiety attached to a butyramide group, which contributes to its unique properties and reactivity.
The compound can be synthesized from phthalimide, a well-known imide derivative, and butyric acid or its derivatives. Phthalimide itself is widely used in organic synthesis, particularly in the formation of amides and as a precursor for various pharmaceuticals.
2-(Phthalimido)-butyramide can be classified as:
The synthesis of 2-(Phthalimido)-butyramide typically involves the following steps:
The molecular formula of 2-(Phthalimido)-butyramide is . The structure includes:
C(CC(=O)N)C(=O)N1C(C2=CC=CC=C2)=C(C(=O)N1)C
2-(Phthalimido)-butyramide can participate in various chemical reactions:
2-(Phthalimido)-butyramide has several potential applications:
CAS No.: 2183440-44-8
CAS No.: 131123-56-3
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0